molecular formula C51H88O6 B3026209 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester CAS No. 191786-55-7

5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester

Cat. No.: B3026209
CAS No.: 191786-55-7
M. Wt: 797.2 g/mol
InChI Key: DCHPLFCAGMMTDL-BTSXPGEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimyristoyl-2-eicosapentaenoyl glycerol (MEM) is a triacylglycerol that contains myristic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position. The myristoyl groups in MEM do not affect the oxidative stability of eicosapentaenoic acid (EPA) during long-term storage at 25°C.

Mechanism of Action

Target of Action

The compound, also known as 1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, is a long-chain fatty acid ethyl ester . It is a prodrug and its primary targets are likely to be the same as those of its active metabolite, eicosapentaenoic acid (EPA). EPA is known to interact with a variety of targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health .

Mode of Action

As a prodrug, this compound is metabolized in the body to release EPA . EPA interacts with its targets, such as cyclooxygenase and lipoxygenase enzymes, to modulate the production of eicosanoids, which are signaling molecules that play key roles in inflammation and immunity .

Biochemical Pathways

The compound is involved in the omega-3 fatty acid metabolic pathway . After being metabolized to EPA, it can be further metabolized to produce eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These molecules have various effects on inflammation, blood clotting, and other physiological processes .

Pharmacokinetics

After oral administration, the compound is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine . It enters systemic circulation predominantly through the thoracic duct lymphatic system . EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids, especially in the CNS, retina, and myocardium .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of eicosanoid production . By altering the balance of eicosanoids in the body, it can have anti-inflammatory effects, reduce platelet aggregation, and potentially provide benefits for cardiovascular health .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other fatty acids in the diet can affect the absorption and metabolism of the compound . Additionally, individual genetic variations can influence how effectively the compound is metabolized and how strongly it interacts with its targets .

Properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h7,10,16,19,23-24,26-27,33,36,48H,4-6,8-9,11-15,17-18,20-22,25,28-32,34-35,37-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,36-33-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHPLFCAGMMTDL-BTSXPGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/20:5(5Z,8Z,11Z,14Z,17Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Reactant of Route 3
Reactant of Route 3
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Reactant of Route 4
Reactant of Route 4
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Reactant of Route 5
Reactant of Route 5
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Reactant of Route 6
Reactant of Route 6
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.